molecular formula C17H22N2O2S B5300031 2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B5300031
M. Wt: 318.4 g/mol
InChI Key: QSCNHVOCEZBPMG-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C17H22N2O2S It is characterized by the presence of five methyl groups attached to a benzene ring, a pyridin-2-ylmethyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,3,4,5,6-pentamethylbenzenesulfonyl chloride with pyridin-2-ylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The pyridin-2-ylmethyl group can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentamethyl-N-(3-pyridinyl)benzenesulfonamide: Similar structure but with the pyridinyl group at a different position.

    2,3,4,5,6-pentamethyl-N-(2-pyridinylmethyl)benzenesulfonamide: Very similar structure with slight variations in the positioning of the pyridinyl group.

Uniqueness

2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific arrangement of methyl groups and the pyridin-2-ylmethyl group. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11-12(2)14(4)17(15(5)13(11)3)22(20,21)19-10-16-8-6-7-9-18-16/h6-9,19H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCNHVOCEZBPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC2=CC=CC=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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